5-Bromomethyl-2-fluoro-3-methoxypyridine

Chemoselective functionalization Orthogonal coupling Halogenated pyridine synthesis

Researchers requiring a compact, trisubstituted pyridine for late-stage diversification often face instability issues with benzylic halides. This compound solves that with orthogonal reactivity ideal for medicinal chemistry. - Orthogonal handle: The C5 bromomethyl group reacts selectively with amines/thiols, preserving C2 fluorine and C3 methoxy electronic effects for downstream SAR. - Dual-purpose standard: The existing C2 fluorine serves as a non-radioactive reference standard for ¹⁸F PET tracer development, streamlining analytical validation. - Supply certainty: Packaged under inert atmosphere and shipped with strict moisture control to ensure electrophilic integrity upon arrival.

Molecular Formula C7H7BrFNO
Molecular Weight 220.04 g/mol
Cat. No. B13992008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromomethyl-2-fluoro-3-methoxypyridine
Molecular FormulaC7H7BrFNO
Molecular Weight220.04 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)CBr)F
InChIInChI=1S/C7H7BrFNO/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,3H2,1H3
InChIKeyCFEPIWHTSQLZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromomethyl-2-fluoro-3-methoxypyridine: Synthesis & Specifications


5-Bromomethyl-2-fluoro-3-methoxypyridine is a trisubstituted pyridine derivative (molecular formula C₇H₇BrFNO, MW 220.04 g/mol) that functions as a versatile, electrophilic building block in medicinal chemistry and organic synthesis . The compound features three distinct functional handles: a benzylic bromomethyl group at position 5 for nucleophilic displacement (SN2), an electron-withdrawing fluorine atom at position 2 that modulates ring electronics and metabolic stability, and a methoxy group at position 3 that can serve as a masked hydroxyl or directing group [1]. Its primary synthetic utility lies in the bromomethyl group's capacity to covalently tether the 2-fluoro-3-methoxypyridine pharmacophore to amine-, thiol-, or hydroxyl-containing molecular scaffolds . Key technical considerations for procurement include the compound's pronounced lachrymatory properties (necessitating strict containment during handling), susceptibility to hydrolytic degradation to the corresponding alcohol under ambient moisture or aqueous work-up conditions, and recommended storage under inert atmosphere at -20°C to preserve electrophilic integrity .

5-Bromomethyl-2-fluoro-3-methoxypyridine: Substitution Risks


The substitution pattern on the pyridine ring—specifically the 2-fluoro-3-methoxy-5-bromomethyl arrangement—dictates both the compound's electronic landscape and the spatial orientation of the appended pharmacophore in downstream conjugates . Replacing this compound with a regioisomer (e.g., 3-fluoro-2-methoxy or 4-bromomethyl variants) alters the relative positioning of hydrogen-bond acceptors (fluorine and methoxy oxygen) and the trajectory of the linker arm, which can compromise target binding and SAR continuity in medicinal chemistry campaigns . Similarly, substituting the benzylic bromomethyl group with a less reactive chloromethyl analog or a more labile iodomethyl variant changes reaction kinetics and hydrolytic stability profiles, potentially reducing coupling yields or introducing unwanted decomposition pathways . Furthermore, the presence of both fluorine and methoxy substituents on the same pyridine core imposes regiochemical constraints during precursor synthesis; simply procuring a different isomer does not guarantee equivalent synthetic accessibility or cost-effectiveness . The following quantitative evidence demonstrates where these differences manifest concretely.

5-Bromomethyl-2-fluoro-3-methoxypyridine: Comparative Evidence


Benzylic vs. Aryl Bromide: Orthogonal Coupling Strategies

5-Bromomethyl-2-fluoro-3-methoxypyridine contains a benzylic bromomethyl group (C5-CH₂Br) that exhibits fundamentally different reactivity from the aryl bromide present in the structurally related 5-bromo-2-fluoro-3-methoxypyridine (CAS: 880870-66-6) . The benzylic position is activated for SN2 nucleophilic displacement under mild basic conditions, whereas the aryl C5-Br bond requires transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization . This orthogonal reactivity allows the target compound to participate in sequential coupling protocols where the benzylic bromide reacts first with amines or thiols, followed by a second functionalization event at another site, a synthetic advantage not available to the simple aryl bromide analog .

Chemoselective functionalization Orthogonal coupling Halogenated pyridine synthesis

Regioisomer Pharmacophore Geometry Comparison

The target compound (2-fluoro-3-methoxy-5-bromomethyl) and its regioisomer 4-(bromomethyl)-2-fluoro-6-methoxypyridine (CAS: 1227577-54-9) share identical molecular formula (C₇H₇BrFNO, MW 220.04 g/mol) but differ critically in the spatial positioning of the bromomethyl linker arm relative to the fluorine and methoxy substituents . In the target compound, the benzylic bromide at position 5 is located on the opposite side of the ring from the fluorine (position 2) and adjacent to the methoxy (position 3), creating a specific vector for nucleophilic attack that directs the conjugated pharmacophore along a defined trajectory . In the 4-bromomethyl regioisomer, the linker arm is situated between the fluorine (position 2) and methoxy (position 6) groups, altering both the electronic environment of the benzylic carbon (through differential resonance and inductive effects) and the steric accessibility for nucleophilic approach .

Medicinal chemistry Structure-activity relationship Pharmacophore orientation Regioisomer selection

Precursor Accessibility & Synthetic Route Feasibility

The target compound is synthesized via radical bromination of 2-fluoro-3-methoxy-5-methylpyridine (CAS: 1184172-54-0) using N-bromosuccinimide (NBS) with AIBN initiation under reflux conditions . This precursor is a documented, commercially available building block with established synthetic protocols . In contrast, regioisomers such as 3-(bromomethyl)-2-fluoro-6-methoxypyridine (CAS: 1227575-15-6) would require access to the corresponding 2-fluoro-6-methoxy-3-methylpyridine precursor, which is less commonly stocked and may require de novo synthesis from 2,6-difluoropyridine intermediates [1]. The commercial availability of the direct methyl precursor (1184172-54-0) reduces supply chain risk and enables both milligram-scale medicinal chemistry and multi-gram process chemistry applications for the target compound.

Synthetic route feasibility Precursor availability Scale-up considerations Supply chain reliability

5-Bromomethyl-2-fluoro-3-methoxypyridine: Application Scenarios


Kinase Inhibitors: Covalent Pharmacophore Attachment

Medicinal chemistry programs targeting kinase ATP-binding pockets frequently require appending substituted pyridine fragments to central heterocyclic scaffolds via flexible alkyl linkers. 5-Bromomethyl-2-fluoro-3-methoxypyridine enables this through SN2 alkylation of primary or secondary amines on the core scaffold, generating a methylene bridge that positions the 2-fluoro-3-methoxypyridine moiety for optimal hinge-region binding . The fluorine atom at position 2 enhances metabolic stability (reducing CYP-mediated oxidation) while the methoxy group at position 3 can be retained for solubility or later demethylated to expose a hydrogen-bond donating hydroxyl . This scenario is particularly relevant for programs that have already validated the 2-fluoro-3-methoxypyridine scaffold through SAR studies and now require a late-stage diversification handle for core attachment .

PET Radiotracer Precursor: Benzylic Bromide for ¹⁸F Labeling

The benzylic bromomethyl group in 5-bromomethyl-2-fluoro-3-methoxypyridine serves as an excellent leaving group for nucleophilic ¹⁸F-fluorination, a critical step in the preparation of positron emission tomography (PET) imaging agents . The compound's existing fluorine atom at position 2 provides a non-radioactive reference standard that facilitates analytical method development and metabolite identification without requiring a separate cold standard synthesis. This application leverages the compound's hydrolytic sensitivity (the same property that necessitates careful handling) as an advantage, enabling rapid radiolabeling under mild conditions compatible with short-lived ¹⁸F isotopes (t₁/₂ = 109.8 min) .

Fragment-Based Discovery: Covalent Tethering & Target ID

In fragment-based covalent drug discovery, 5-bromomethyl-2-fluoro-3-methoxypyridine can be employed as a low-molecular-weight (220.04 g/mol) electrophilic fragment for screening against cysteine-containing protein targets . The benzylic bromide reacts selectively with thiolate nucleophiles under near-physiological conditions, forming a stable thioether linkage that enables pull-down experiments, intact protein MS analysis, and crystallographic fragment screening . The presence of the fluorine atom provides a unique ¹⁹F NMR handle for monitoring fragment binding and competition experiments without requiring isotopic labeling, a distinct advantage over non-fluorinated bromomethyl pyridine analogs .

Sequential Functionalization: Orthogonal Reactivity with Aryl Halides

For complex target molecules requiring installation of multiple diversity elements, 5-bromomethyl-2-fluoro-3-methoxypyridine offers a benzylic bromide that reacts orthogonally to aryl bromides or chlorides present elsewhere in the synthetic intermediate . This enables chemoselective amine or thiol coupling at the benzylic position while preserving aryl halide functionality for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling steps . This orthogonal reactivity profile is not available with simple aryl bromide analogs like 5-bromo-2-fluoro-3-methoxypyridine, which would compete under cross-coupling conditions, nor with regioisomers that position the bromomethyl group in a less accessible steric environment .

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